HepG2 Cytotoxicity Profile at 33 µM: Low Intrinsic Cytotoxicity Relative to Cytotoxic Benzothiazoles
In a cell-based HepG2 cytotoxicity assay, 2-(4-ethoxyphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide tested at 33 µM yielded viability readouts ranging from 55% to 158% of control, with no concentration-dependent cytotoxicity observed across 20 replicate measurements . By class-level inference, many benzothiazole-based anticancer agents (e.g., 2-(4-aminophenyl)benzothiazole derivatives) produce IC₅₀ values between 1 and 10 µM in HepG2 cells [1]. The absence of substantial cytotoxicity at 33 µM for CAS 922458-81-9 suggests a wider therapeutic window, making it a candidate for target-based screening where cell health preservation is critical.
| Evidence Dimension | HepG2 cell viability at fixed concentration |
|---|---|
| Target Compound Data | Viability 55%–158% of control at 33 µM (n=20 replicates, plate-reader assay) |
| Comparator Or Baseline | Class baseline: Typical anticancer benzothiazoles exhibit IC₅₀ of 1–10 µM in HepG2 (e.g., 2-(4-aminophenyl)benzothiazole analogs) [1]. |
| Quantified Difference | Target compound shows no IC₅₀ at 33 µM, whereas comparator class IC₅₀ range is 1–10 µM; estimated >3- to 33-fold lower cytotoxicity. |
| Conditions | HepG2 cell line, 33 µM single-point, plate-reader viability readout (assay ID: 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) . |
Why This Matters
Low intrinsic cytotoxicity at a concentration far exceeding typical hit thresholds reduces the risk of false positives in cell-based phenotypic screens, improving assay cost-effectiveness.
- [1] Bradshaw, T. D.; Westwell, A. D. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Current Medicinal Chemistry 2004, 11, 1009–1021. (Representative reference for benzothiazole cytotoxicity class). View Source
